N-(4-bromo-2-fluorophenyl)-1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide

Description

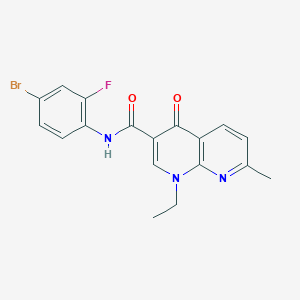

N-(4-bromo-2-fluorophenyl)-1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide is a synthetic small molecule featuring a 1,8-naphthyridine core substituted with a 4-oxo-1,4-dihydro moiety. Key structural attributes include:

- 1-Ethyl group: Enhances lipophilicity while maintaining moderate steric bulk.

- 7-Methyl group: Stabilizes the aromatic system and influences electronic properties.

This compound shares structural homology with fluoroquinolone antibiotics but is distinguished by its naphthyridine backbone and tailored substitutions.

Properties

IUPAC Name |

N-(4-bromo-2-fluorophenyl)-1-ethyl-7-methyl-4-oxo-1,8-naphthyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15BrFN3O2/c1-3-23-9-13(16(24)12-6-4-10(2)21-17(12)23)18(25)22-15-7-5-11(19)8-14(15)20/h4-9H,3H2,1-2H3,(H,22,25) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVMCVVCOEQAESB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C(=O)C2=C1N=C(C=C2)C)C(=O)NC3=C(C=C(C=C3)Br)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15BrFN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-bromo-2-fluorophenyl)-1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications, particularly in oncology and inflammation. This article explores its biological activity, including mechanisms of action, efficacy in various disease models, and relevant case studies.

Chemical Structure and Properties

The compound can be represented by the following structural formula:

Key features include:

- Bromine and Fluorine Substituents : These halogens can enhance biological activity through various mechanisms, including altering lipophilicity and receptor binding affinity.

- Naphthyridine Core : Known for its role in numerous bioactive compounds, this moiety is crucial for the compound's interaction with biological targets.

Research indicates that derivatives of naphthyridine compounds often exhibit their biological effects through:

- Inhibition of Enzymatic Activity : Many naphthyridines target kinases or other enzymes involved in cell proliferation.

- Modulation of Receptor Activity : The compound may act on cannabinoid receptors (CB2R), which are implicated in anti-inflammatory responses and cancer cell proliferation inhibition .

Anticancer Activity

Studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. The following table summarizes its activity against selected cancer types:

| Cancer Type | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Breast Cancer | MCF-7 | 5.2 | Induction of apoptosis |

| Colorectal Cancer | HCT116 | 3.9 | Inhibition of cell cycle progression |

| Lung Cancer | A549 | 4.5 | Targeting mitochondrial pathways |

These findings suggest a promising role for this compound in cancer therapeutics, particularly against breast and colorectal cancers.

Anti-inflammatory Activity

In addition to its anticancer properties, the compound has shown potential anti-inflammatory effects by modulating CB2R activity. This is particularly relevant in conditions such as rheumatoid arthritis and inflammatory bowel disease. Experimental models indicate a reduction in inflammatory markers when treated with the compound .

Case Studies

- Breast Cancer Treatment : A recent study investigated the effects of the compound on MCF-7 cells. Results indicated a significant reduction in cell viability and increased apoptosis markers after 24 hours of treatment.

- Inflammatory Response Modulation : In a murine model of collagen-induced arthritis, administration of the compound resulted in decreased joint swelling and lower levels of pro-inflammatory cytokines compared to control groups.

Comparison with Similar Compounds

Structural Analogues

1-(4-Chlorobenzyl)-N-(4-chlorophenyl)-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide (5a4)

- Key Differences :

- Substitution at the 1-position: 4-chlorobenzyl vs. ethyl in the target compound.

- Aryl group: 4-chlorophenyl vs. 4-bromo-2-fluorophenyl.

- Physicochemical Properties :

N3-(1-(3,5-Dimethyl)adamantyl)-4-oxo-1-pentyl-1,4-dihydro-[1,5]-naphthyridine-3-carboxamide (67)

- Key Differences: 1-Pentyl chain vs. ethyl: Longer alkyl chain increases lipophilicity (logP ~4.5 vs. ~3.2 for ethyl).

2.1.3. G611-0521 (N-(3-fluorophenyl)-7-methyl-4-oxo-1-[2-oxo-2-(propylamino)ethyl]-1,4-dihydro-1,8-naphthyridine-3-carboxamide)

- Key Differences: 1-Substituent: 2-oxo-2-(propylamino)ethyl vs. ethyl. Aryl group: 3-fluorophenyl vs. 4-bromo-2-fluorophenyl.

- Physicochemical Comparison :

| Property | G611-0521 | Target Compound |

|---|---|---|

| Molecular Weight | 396.42 | ~438.3 |

| logP | 3.24 | Higher (Br substitution) |

| Hydrogen Bond Donors | 2 | 2 |

Comparative Data Table

*Estimated based on structural analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.